4'-Methoxy-3,3',5'-trimethylbutyrophenone
Description
4'-Methoxy-3,3',5'-trimethylbutyrophenone is a substituted butyrophenone characterized by a methoxy group at the 4' position and methyl groups at the 3, 3', and 5' positions of the aromatic ring. Key properties such as lipophilicity, electronic effects, and bioactivity are influenced by the positions and types of substituents, as demonstrated in the literature .
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(2)6-13(15)12-7-10(3)14(16-5)11(4)8-12/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWABGMLUXWAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4'-Methoxy-3,3',5'-trimethylbutyrophenone is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
4'-Methoxy-3,3',5'-trimethylbutyrophenone is categorized as a ketone with a methoxy group and multiple methyl substituents. Its molecular structure allows for various interactions with biological systems, making it a candidate for further research.
The biological activity of 4'-Methoxy-3,3',5'-trimethylbutyrophenone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It has the potential to act as a ligand for various receptors, influencing cellular signaling pathways.
- DNA Interaction : The compound may intercalate into DNA, disrupting its structure and function, which is particularly relevant in cancer research.
Anticancer Activity
Research indicates that 4'-Methoxy-3,3',5'-trimethylbutyrophenone exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to halt cell cycle progression in the S phase.
- Induction of Apoptosis : It promotes programmed cell death in various cancer types.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 10 | DNA intercalation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacteria and fungi. Studies have reported:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 40 | Bacteriostatic |
| Candida albicans | 30 | Fungicidal |
Case Studies
Several case studies have highlighted the efficacy of 4'-Methoxy-3,3',5'-trimethylbutyrophenone:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial activity against clinical isolates of E. coli, revealing that it was comparable to conventional antibiotics in terms of inhibition zones.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methoxy Group Position: In flavonoid derivatives (e.g., 3,5,7,8,4'-pentahydroxy-3'-methoxy flavone), methoxy groups at the 3' position enhance antibacterial activity compared to para-substituted analogs. However, ortho-methoxy substitutions (e.g., in antifungal Compound 5 from Molecules 2014) show superior activity due to hydrogen-bonding interactions at the ortho position .
Methyl Group Effects :
Fluorinated Analogs
- 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS 898765-00-9): Replacing methoxy and methyl groups with fluorine atoms increases electronegativity and reduces steric hindrance. Fluorinated derivatives often exhibit enhanced metabolic stability and membrane permeability but may sacrifice target specificity compared to methoxy/methyl analogs .
- 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS 898776-46-0): Hybrid substitution (methoxy + fluoro) balances electron-donating and electron-withdrawing effects. Such compounds are explored in medicinal chemistry for tunable pharmacokinetics .
Chlorinated Derivatives
- Spiromastixones (e.g., 3,3',5,5'-tetrachloro-4'-methoxy analogs): Chlorine atoms at the 3, 3', 5, and 5' positions significantly enhance lipid-lowering activity compared to non-chlorinated analogs. However, excessive halogenation can lead to toxicity, highlighting the need for balanced substitution .
Data Tables: Comparative Analysis
Table 1. Substituent Effects on Bioactivity
Table 2. Physicochemical Properties
Research Findings and Implications
- Antimicrobial Potential: Methoxy and methyl substitutions in aromatic compounds correlate with broad-spectrum antimicrobial activity, as seen in flavonols and phenolic acids from Halimodendron halodendron .
- Lipid-Lowering Effects : Optimal halogenation (e.g., spiromastixones) or methylation (e.g., 4'-methoxy analogs) enhances activity against atherogenic targets .
- Structural Optimization : The ortho position for methoxy groups is critical in antifungal agents, while para-substitutions may be better suited for anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
